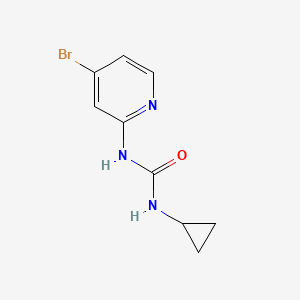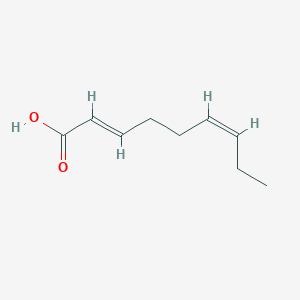
1-(4-Bromopyridin-2-yl)-3-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromopyridin-2-yl)-3-cyclopropylurea is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a cyclopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea typically involves the reaction of 4-bromopyridine-2-amine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-3-cyclopropylurea has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with unique properties.
Biological Studies: It serves as a tool in biological research to study the effects of pyridine derivatives on biological systems.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea involves its interaction with specific molecular targets. The bromine atom and the cyclopropylurea moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one
- 1-(2-Bromopyridin-4-yl)ethanone
- 1-(4-Bromopyridin-2-yl)ethanone
Comparison: 1-(4-Bromopyridin-2-yl)-3-cyclopropylurea is unique due to the presence of the cyclopropylurea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)-3-cyclopropylurea |
InChI |
InChI=1S/C9H10BrN3O/c10-6-3-4-11-8(5-6)13-9(14)12-7-1-2-7/h3-5,7H,1-2H2,(H2,11,12,13,14) |
InChI Key |
YNFOPPLLSYUDGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11747790.png)
![[(1-propyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11747792.png)
![N,N-dimethyl-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11747797.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11747804.png)


![1-methyl-3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747817.png)
![2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11747828.png)



![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride](/img/structure/B11747847.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747875.png)
